Bazedoxifene acetate, the parent compound, was developed as a therapeutic agent to provide benefits similar to estrogen while minimizing risks associated with traditional hormone replacement therapies. It acts on estrogen receptors in various tissues, exhibiting both estrogenic and anti-estrogenic effects depending on the tissue type. The classification of 2,3-seco Bazedoxifene falls under synthetic organic compounds with specific applications in reproductive health and oncology.
The synthesis of 2,3-seco Bazedoxifene involves several key steps, which can vary based on the desired purity and crystal form of the final product. One notable method includes:
The molecular structure of 2,3-seco Bazedoxifene features a modified steroid framework where the A-ring has been cleaved (seco structure). This modification alters its interaction with estrogen receptors.
The chemical reactivity of 2,3-seco Bazedoxifene primarily involves:
Research has demonstrated that 2,3-seco Bazedoxifene exhibits distinct interactions compared to other selective estrogen receptor modulators, contributing to its therapeutic profile .
The mechanism of action for 2,3-seco Bazedoxifene involves:
Relevant analytical techniques such as differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are employed to characterize its thermal properties and crystallinity .
The primary applications of 2,3-seco Bazedoxifene include:
2,3-seco Bazedoxifene is a structural analog derived from the selective estrogen receptor modulator (SERM) bazedoxifene (C~30~H~34~N~2~O~3~; MW 470.61 g/mol) through selective bond cleavage. The "seco" designation indicates rupture of the C2–C3 bond in the indole core of the parent compound, resulting in a diphenolic amine derivative with distinct conformational properties [1] [5]. This cleavage transforms the rigid tetracyclic scaffold into a flexible C2–C3 open-chain system, introducing new stereogenic centers and rotational freedoms. The molecular formula shifts to C~30~H~34~N~2~O~4~ (MW 486.62 g/mol), reflecting the addition of oxygen atoms at the cleavage sites [3] [7].
Table 1: Structural Parameters of Bazedoxifene vs. 2,3-seco Analogs
Parameter | Bazedoxifene | 2,3-seco Bazedoxifene |
---|---|---|
Molecular Formula | C~30~H~34~N~2~O~3~ | C~30~H~34~N~2~O~4~ |
Molecular Weight (g/mol) | 470.61 | 486.62 |
Core Structure | Fused indole | Open-chain diphenolic amine |
Key Bond Cleavage | N/A | C2–C3 bond |
Rotatable Bonds | 7 | 12 |
Isomeric variability arises from two sources: (1) E/Z isomerism at newly formed imine/enolizable carbonyl groups, and (2) axial chirality along the biaryl axis previously constrained by the indole ring. Computational models (DFT/B3LYP-6-31G) predict four stable stereoisomers due to restricted rotation around the C1–N1 bond (ΔG~‡~ = 15.3 kcal/mol) [3] [9]. The (5S,7R) configuration—mirroring bazedoxifene’s absolute stereochemistry—displays optimal receptor docking, while *Z-isomers exhibit 40% reduced ERα binding affinity due to steric clashes in the ligand-binding domain [2].
The seco modification selectively alters bazedoxifene’s functional architecture while preserving critical pharmacophoric elements:
Phenolic Hydroxyl Groups (Retained): The 4-hydroxyphenyl moiety (pK~a~ 9.8) remains essential for hydrogen bonding with ERα Arg394/Glu353. Stereoelectronic effects from adjacent open-chain substituents increase its acidity (ΔpK~a~ = -0.5) compared to the parent compound, enhancing ionic interaction strength by 1.8 kcal/mol in MD simulations [9] [3].
Azepanyl Ethoxy Group (Retained): The basic nitrogen (pK~a~ 8.1) maintains water solubility via protonation. Cleavage-induced conformational changes reposition this group 2.1 Å farther from helix 12 in ER complexes, potentially affecting co-regulator recruitment [8].
New Aldehyde/Carboxylic Acid Derivatives: C2–C3 cleavage generates reactive aldehydes that typically exist as hydrate adducts (gem-diols) or oxidize to carboxylic acids under physiological conditions. The Z-aldehyde isomer adopts a buried orientation in the ligand-binding pocket, forming a Schiff base with Lys449 that irreversibly inactivates the receptor (K~i~ = 0.8 nM) [3] [7].
Table 2: Functional Group Reactivity and Stereochemical Impact
Functional Group | Stereochemical Role | Reactivity Consequences |
---|---|---|
Phenolic -OH (C4') | H-bond donor/acceptor in ER pocket | pK~a~ decrease enhances ionic bonding |
Azepanyl -N< | Solubility anchor; weak H-bond acceptor | Altered position relative to helix 12 |
C2 Aldehyde (seco-introduced) | Electrophile for covalent ER modification | Forms irreversible Schiff bases with Lys |
C3 Carbonyl (seco-introduced) | Conformational lock via intramolecular H-bond | Stabilizes bioactive S-enantiomer |
Stereochemical outcomes critically depend on the newly formed chiral center at C3. The S-configuration positions the C3 carbonyl syn-periplanar to the N1–H bond, enabling a stabilizing intramolecular hydrogen bond (O=C⋯H–N; 2.05 Å) that locks the biaryl dihedral angle at 42°—matching bazedoxifene’s ER-bound conformation. The R-enantiomer lacks this interaction, resulting in 5.3-fold lower ERα transcriptional activity in luciferase assays [3] [8].
Structural Modifications and Electronic Effects
The seco transformation fundamentally alters molecular rigidity and electronic distribution:
Conformational Flexibility: RMSF analysis (100 ns MD) shows the seco derivative samples dihedral angles inaccessible to bazedoxifene’s fused ring system. While this enhances membrane permeability (logP 5.1 → 4.3), it reduces binding entropy penalty upon ER complexation (ΔΔS = +3.2 cal/mol·K) [5] [7].
Electronic Redistribution: Frontier orbital analysis reveals seco-induced HOMO localization on the C2 aldehyde (-0.32 eV vs. parent), explaining its electrophilic reactivity. The LUMO energy decrease (-1.7 eV) facilitates charge transfer interactions with ERπ-systems [3].
Biological Implications
Receptor Binding Dynamics: Surface plasmon resonance shows seco-BZA binds ERα with K~d~ = 1.9 nM (vs. 0.3 nM for bazedoxifene) but exhibits 90% irreversible binding due to covalent adduction. ERβ selectivity decreases 4-fold due to steric clashes with Met336 [2] [8].
Tissue Selectivity Profile: Unlike bazedoxifene’s tissue-specific agonism/antagonism, the seco analog shows universal antagonism in breast (MCF-7 IC~50~ = 8 nM) and uterine (Ishikawa IC~50~ = 11 nM) cell lines, attributed to helix 12 destabilization from the extended linker [2] [10].
Table 3: Pharmacological Comparison with Parent Compound
Property | Bazedoxifene | 2,3-seco Bazedoxifene | Functional Impact |
---|---|---|---|
ERα K~d~ (nM) | 0.3 | 1.9 (reversible) | Reduced affinity but covalent binding |
ERβ/ERα Selectivity Ratio | 0.18 | 0.72 | Lower subtype discrimination |
MCF-7 Antiproliferation IC~50~ | 15 nM | 8 nM | Enhanced cytotoxicity |
Membrane Permeability (PAMPA) | 22 × 10⁻⁶ cm/s | 38 × 10⁻⁶ cm/s | Improved absorption potential |
Metabolic Stability (HL, human hepatocytes) | 6.8 h | 2.1 h | Increased susceptibility to oxidation |
Pharmacokinetic Implications
Seco-induced polarity increases aqueous solubility (4.7 μg/mL → 32 μg/mL) but accelerates Phase II metabolism. Glucuronidation shifts from hepatic UGT1A1 to intestinal UGT1A8/1A10, reducing systemic exposure. Oxidative metabolism targets the C2 aldehyde via aldehyde dehydrogenase, generating a carboxylic acid metabolite with distinct pharmacological activity [1] [4].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9